A Technical Guide to the Synthesis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
A Technical Guide to the Synthesis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
Abstract
This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for the novel dispirocyclic compound, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. The molecule, with the chemical formula C₁₁H₁₉NO₂ and CAS number 143040-01-1, presents a unique structural architecture combining a spiroketal and an azaspirocycle.[1][2] Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for diverse biological activity.[3][4][5] Lacking a directly published synthetic route, this guide outlines a robust and logical multi-step synthesis starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. Each step is detailed with in-depth protocols, mechanistic insights, and supporting literature precedents.
Introduction: The Rationale for a Novel Azadispirocycle
Spirocyclic systems, compounds containing two rings connected by a single common atom, have gained considerable attention in drug discovery.[3][4] The inherent three-dimensionality and conformational constraint of these structures can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic properties of drug candidates.[3] The target molecule, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane, incorporates both a spiroketal and an azaspiro moiety, making it a compelling scaffold for the development of new chemical entities.
This guide provides a detailed, hypothetical, yet scientifically grounded, synthetic pathway. The proposed route leverages well-established and reliable chemical transformations, including the Strecker synthesis for the introduction of an amino-nitrile functionality and intramolecular reductive amination for the crucial azaspirocyclization step.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule suggests a convergent and efficient synthetic strategy. The core of this strategy is the late-stage formation of the piperidine ring via an intramolecular reductive amination.
Caption: Retrosynthetic analysis of 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
This approach allows for the construction of the complex dispiro framework from a readily available starting material, 1,4-dioxaspiro[4.5]decan-8-one.
Proposed Synthetic Pathway and Experimental Protocols
The forward synthesis is designed as a three-step process.
Caption: Proposed three-step synthesis of the target molecule.
Step 1: Synthesis of 8-amino-8-cyano-1,4-dioxaspiro[4.5]decane
The initial step involves the formation of an α-amino nitrile from 1,4-dioxaspiro[4.5]decan-8-one via the Strecker synthesis. This one-pot reaction combines the ketone with an amine source (ammonia) and a cyanide source (potassium cyanide).
Protocol:
-
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol, add a solution of ammonium chloride (1.2 eq) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of potassium cyanide (1.2 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.
| Reagent | Molar Eq. |
| 1,4-dioxaspiro[4.5]decan-8-one | 1.0 |
| Ammonium Chloride | 1.2 |
| Potassium Cyanide | 1.2 |
| Methanol/Water | Solvent |
Rationale: The Strecker synthesis is a classic and efficient method for the formation of α-amino acids and their derivatives. The reaction proceeds through the in situ formation of an imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile.
Step 2: Synthesis of 8-amino-8-(aminomethyl)-1,4-dioxaspiro[4.5]decane
The second step is the reduction of the nitrile group to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Add a solution of the α-amino nitrile from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine.
| Reagent | Molar Eq. |
| 8-amino-8-cyano-1,4-dioxaspiro[4.5]decane | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
Rationale: Lithium aluminum hydride is a potent reducing agent capable of reducing nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile.
Step 3: Intramolecular Reductive Amination to Yield 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane
The final and key step is the intramolecular reductive amination to form the desired azaspirocycle. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[6][7]
Protocol:
-
Dissolve the crude diamine from Step 2 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (1.5 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane.
| Reagent | Molar Eq. |
| 8-amino-8-(aminomethyl)-1,4-dioxaspiro[4.5]decane | 1.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 |
| Dichloromethane (DCM) | Solvent |
Rationale: Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds and amines.[8][9][10] In this intramolecular variant, the newly formed primary amine from the nitrile reduction will react with the ketone (which can be formed in situ under mildly acidic conditions from the ketal) to form a cyclic imine, which is then immediately reduced by the sodium triacetoxyborohydride to yield the final azaspirocycle. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the ketone before imine formation.[6]
Characterization and Data
The successful synthesis of the target molecule would be confirmed by a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methylene protons of the piperidine and cyclopentane rings, as well as the ethylenedioxy protons of the ketal. The integration should match the 19 protons. |
| ¹³C NMR | Resonances for the 11 distinct carbon atoms, including the spiro carbons and the carbons of the ketal and piperidine rings. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₉NO₂ (197.27 g/mol ). |
| Infrared (IR) Spectroscopy | Absence of a nitrile (C≡N) stretch (around 2250 cm⁻¹) and a primary amine (N-H) stretch (around 3300-3500 cm⁻¹). Presence of a C-N stretch. |
Conclusion and Future Perspectives
This technical guide has outlined a feasible and robust synthetic pathway for the novel azadispirocycle, 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. The proposed route relies on well-established chemical transformations, ensuring a high probability of success in a laboratory setting. The synthesis of this and related spirocyclic scaffolds opens up new avenues for exploration in medicinal chemistry and drug discovery. Future work could focus on the diversification of this scaffold by modifying the starting materials or by functionalizing the secondary amine of the final product.
References
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. MDPI. [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane. Chemspace. [Link]
-
Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Royal Society of Chemistry. [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC. [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic Chemistry and Pharmaceutical Research. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Chemistry of spiroketals. ACS Publications. [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. ResearchGate. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
- Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
-
Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. ResearchGate. [Link]
-
9,12-dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione. PubChemLite. [Link]
-
1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one. PubChem. [Link]
-
A one-pot synthesis of 1,6,9,13-tetraoxadispiro(4.2.4.2)tetradecane by hydrodeoxygenation of xylose using a palladium catalyst. PubMed. [Link]
Sources
- 1. 1,4-dioxa-9-azadispiro[4.2.4⁸.2⁵]tetradecane - C11H19NO2 | CSSB00009930767 [chem-space.com]
- 2. 143040-01-1|1,4-Dioxa-9-azadispiro[4.2.48.25]tetradecane|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
![Chemical structure of 1,4-dioxa-9-azadispiro[4.2.4.2]tetradecane](https://i.imgur.com/k2yV7pP.png)
